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Compound of Interest

Compound Name: Benzylacetone

Cat. No.: B7769796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of benzylacetone (4-phenyl-2-

butanone) with several of its analogues. By presenting key experimental data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), this document aims to facilitate a deeper understanding of the structural and electronic

properties of these compounds. The inclusion of detailed experimental protocols ensures that

researchers can replicate and build upon the findings presented herein.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for benzylacetone and its

selected analogues. These analogues were chosen to represent a range of electronic effects,

from electron-donating to electron-withdrawing substituents on the phenyl ring.
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Compound
1H NMR
(CDCl3, δ ppm)

13C NMR
(CDCl3, δ ppm)

IR (neat, cm-1)
Mass Spec.
(EI, m/z)

Benzylacetone

7.30-7.15 (m,

5H), 2.90 (t, 2H),

2.75 (t, 2H), 2.15

(s, 3H)

207.9, 141.2,

128.5, 128.3,

126.1, 45.3,

30.0, 29.8

~3020 (C-H,

sp2), ~2920 (C-

H, sp3), ~1715

(C=O), ~1600,

1495 (C=C,

aromatic)

148 (M+), 105,

91, 43

4-(4-

Hydroxyphenyl)-

2-butanone

7.05 (d, 2H),

6.75 (d, 2H),

2.85 (t, 2H), 2.70

(t, 2H), 2.15 (s,

3H), ~5.0 (br s,

1H, OH)

~208, 154.0,

133.0, 129.5,

115.5, 45.5,

30.0, 29.0

~3350 (O-H,

broad), ~3020,

~2920, ~1705

(C=O), ~1615,

1515

164 (M+), 107,

43[1][2][3][4][5]

[6]

4-(4-

Methoxyphenyl)-

2-butanone

7.10 (d, 2H),

6.85 (d, 2H),

3.80 (s, 3H), 2.85

(t, 2H), 2.70 (t,

2H), 2.15 (s, 3H)

208.1, 158.0,

133.4, 129.2,

113.8, 55.2,

45.4, 30.1, 29.0

~3020, ~2950,

~1710 (C=O),

~1610, 1510

178 (M+), 121,

43[7]

4-(4-

Nitrophenyl)-2-

butanone

8.17 (d, 2H),

7.52 (d, 2H),

5.24 (m, 1H),

3.73 (br s, 1H,

OH), 2.85 (m,

2H), 2.20 (s, 3H)

Not readily

available

~3447 (O-H),

~3079, ~2919,

~1704 (C=O),

~1520 (NO2),

~1345 (NO2)

209 (M+)[8][9]

[10][11][12]

4-(4-

Bromophenyl)-2-

butanone

7.40 (d, 2H),

7.05 (d, 2H),

2.85 (t, 2H), 2.70

(t, 2H), 2.10 (s,

3H)

Not readily

available

Not readily

available

226/228

(M+/M+2)[13]
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Objective: To determine the chemical structure and environment of protons and carbon atoms

in the target molecules.

Methodology:

Sample Preparation: Approximately 5-25 mg of the compound was dissolved in about 0.7 mL

of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.[14] The solution was

filtered if any solid particles were present.

Instrumentation: 1H and 13C NMR spectra were recorded on a standard NMR spectrometer

(e.g., 300 or 500 MHz).

Data Acquisition:

For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise

ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard (0.00 ppm).[15]

For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum. Chemical

shifts are reported in ppm relative to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. For ¹H NMR, the signals were integrated to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.

Methodology:

Sample Preparation: For liquid samples, a drop of the neat compound was placed between

two sodium chloride (NaCl) plates to form a thin film.[16][17]

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.
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Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean NaCl plates was taken and automatically subtracted from

the sample spectrum.

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) were

correlated with known vibrational frequencies of functional groups.[18]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Methodology:

Sample Introduction: The sample was introduced into the mass spectrometer, often after

separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) was used as the ionization method. In this technique, the

sample molecules in the gas phase are bombarded with a beam of high-energy electrons

(typically 70 eV), causing them to ionize and fragment.[19][20][21][22]

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The abundance of each ion was measured by a detector, generating a mass

spectrum. The peak with the highest m/z value generally corresponds to the molecular ion

(M+).
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Caption: Workflow for the spectroscopic comparison of benzylacetone and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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